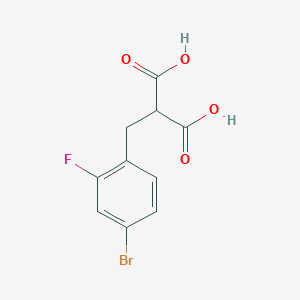

2-(4-Bromo-2-fluorobenzyl)malonic acid

Description

Properties

IUPAC Name |

2-[(4-bromo-2-fluorophenyl)methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO4/c11-6-2-1-5(8(12)4-6)3-7(9(13)14)10(15)16/h1-2,4,7H,3H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCRTTWTMURVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(4-Bromo-2-fluorobenzyl)malonic Acid via Nucleophilic Substitution and Hydrolysis

A robust method for preparing halogenated benzyl malonic acids involves nucleophilic substitution of halogenated benzene derivatives with diethyl malonate esters catalyzed by cuprous salts, followed by hydrolysis and decarboxylation to yield the malonic acid.

- Starting Materials: 2-fluoro-4-bromotoluene or related halogenated benzyl bromides and diethyl malonate.

- Catalyst: Cuprous iodide or other cuprous salts.

- Base: Strong bases like potassium tert-butoxide.

- Solvent: Polar aprotic solvents such as 1,4-dioxane or 2-methyltetrahydrofuran.

- Temperature: Reaction temperatures typically range from 40°C to reflux (~70-120°C).

- Atmosphere: Nitrogen protection to prevent oxidation.

- Under nitrogen atmosphere, potassium tert-butoxide is added to a stirred solution of diethyl malonate in an organic solvent.

- The halogenated benzyl bromide (e.g., 2-fluoro-4-bromo benzyl bromide) is added slowly to the reaction mixture.

- Cuprous iodide catalyst is introduced, and the mixture is refluxed for 10-25 hours to complete nucleophilic substitution, forming diethyl 2-(4-bromo-2-fluorobenzyl)malonate intermediate.

- The reaction mixture is washed with acid and water, extracted with ethyl acetate or dichloromethane, and the organic phase is concentrated.

- Hydrolysis is performed by adding aqueous sodium hydroxide solution under reflux for several hours to convert the diester into the corresponding malonic acid.

- Decarboxylation is induced by acidifying the hydrolyzed product to pH 2 and heating under reflux, yielding this compound as a solid after filtration and recrystallization.

Yields: Reported yields for similar halogenated malonic acids range from 40% to 56% after purification steps.

Synthesis of 2-Fluoro-4-bromobenzyl Bromide Precursor

The preparation of the halogenated benzyl bromide precursor, 2-fluoro-4-bromo benzyl bromide, is a critical step preceding malonate coupling.

- Starting from para-toluidine, a sequence of salt formation, nitration, diazotization, fluoridation, and bromination steps are employed.

- Diazotization with sodium nitrite under controlled low temperatures produces diazonium salts.

- Cuprous bromide catalyzes the bromo-substitution on the aromatic ring.

- Reduction of nitro intermediates yields 2-amino-4-bromotoluene.

- Subsequent diazotization fluoridation with anhydrous hydrogen fluoride introduces the fluorine atom.

- Light-induced bromination under UV (>3000 nm) with bromine at 160-180°C converts the methyl group to benzyl bromide functionality.

This multi-step process results in 2-fluoro-4-bromo benzyl bromide with high selectivity and yield, serving as a key intermediate for malonate alkylation.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Starting material | 2-fluoro-4-bromo benzyl bromide | Prepared via diazotization and bromination |

| Nucleophilic substitution | Diethyl malonate, CuI catalyst, potassium tert-butoxide, 1,4-dioxane, N2 atmosphere, 40-120°C, 10-25 h | Formation of diethyl 2-(4-bromo-2-fluorobenzyl)malonate |

| Work-up | Acid and water wash, extraction with ethyl acetate or DCM | Removal of inorganic salts and impurities |

| Hydrolysis | 40% NaOH aqueous solution, reflux, 5 h | Conversion to malonic acid diacid |

| Decarboxylation | Acidify to pH 2, reflux 0.5 h | Final malonic acid formation |

| Purification | Filtration, recrystallization from chloroform | Yields 40-56% overall |

Research Findings and Considerations

- The use of cuprous iodide as a catalyst significantly improves the nucleophilic substitution efficiency.

- Strict control of temperature and nitrogen atmosphere prevents side reactions and oxidation.

- Hydrolysis and decarboxylation steps require careful pH adjustment and heating to maximize yield and purity.

- The bromination of the benzyl precursor under UV light is a selective method for introducing the benzyl bromide functionality without over-bromination.

- Alternative ester groups (e.g., tert-butyl esters) can be employed for better control over reaction selectivity and product stability.

- Environmental considerations favor the use of diethyl malonate and mild hydrolysis conditions to reduce toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorobenzyl)malonic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl intermediates.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution: Formation of substituted benzyl derivatives.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of benzyl alcohols.

Scientific Research Applications

Overview

2-(4-Bromo-2-fluorobenzyl)malonic acid is an organic compound characterized by its molecular formula and a molecular weight of 291.07 g/mol. This compound features a benzyl group substituted with bromine and fluorine atoms, which enhances its reactivity and utility in various scientific applications. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Chemical Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-2-fluorobenzyl bromide with malonic acid, often in the presence of bases such as sodium ethoxide or potassium carbonate. This reaction is generally conducted in organic solvents like ethanol or dimethylformamide under reflux conditions. Purification methods include recrystallization or column chromatography to isolate the desired compound.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an essential building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its bromine and fluorine substituents enhance its reactivity, allowing for diverse synthetic pathways.

Biological Studies

- Enzyme Inhibition Studies : this compound is utilized in biochemical assays to study enzyme inhibition mechanisms. The presence of halogen atoms can influence the binding affinity and selectivity towards specific enzymes, making it a useful probe for understanding enzyme kinetics.

Pharmaceutical Development

- Precursor for Drug Candidates : This compound has potential applications in developing new therapeutic agents. Its structural features may contribute to the biological activity of synthesized drug candidates targeting various diseases.

Industrial Applications

- Production of Specialty Chemicals : In industrial settings, this compound is employed in producing specialty chemicals that require specific reactivity or functionalization due to its unique substituents.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorobenzyl)malonic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

IDD388 (CAS 314297-26-2)

- Structure: (2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid .

- Comparison: Both compounds share the 4-bromo-2-fluorobenzyl group, but IDD388 incorporates a chlorophenoxy-acetic acid moiety instead of malonic acid. The presence of the malonic acid backbone in 2-(4-bromo-2-fluorobenzyl)malonic acid enhances its chelating capacity compared to IDD388, making it more suitable for coordination chemistry applications. IDD388’s carbamoyl and acetic acid groups confer selective inhibitory activity (e.g., as an aldose reductase inhibitor), whereas the target compound’s malonic acid group may favor applications in polymer or ligand synthesis .

2-(Perfluorophenyl)malonic Acid

- Structure : Features a perfluorophenyl group instead of bromo-fluorobenzyl .

- Comparison :

- The perfluorophenyl group increases thermal and oxidative stability due to strong C–F bonds, whereas the bromo-fluorobenzyl group in the target compound offers reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Hydrolysis studies show that 2-(perfluorophenyl)malonic acid esters are unstable under acidic/basic conditions, yielding acetic acid derivatives instead of the desired acid . This contrasts with brominated malonic acids, which may exhibit greater hydrolytic stability due to reduced electron withdrawal compared to fluorine.

Positional Isomerism and Functional Group Impact

4-Bromo-2-fluoro-6-methylbenzoic Acid (CAS 1242157-23-8)

- Structure : A benzoic acid derivative with bromo, fluoro, and methyl substituents .

- Comparison :

- The carboxylic acid group in this compound confers higher acidity (pKa ~2–3) compared to the malonic acid backbone (pKa1 ~2.8, pKa2 ~5.7), which has two ionizable protons.

- The methyl group at the 6-position enhances steric hindrance, reducing reactivity in electrophilic substitution reactions compared to the target compound’s benzyl-malonic acid structure .

4-Fluoro-2-(phenylamino)benzoic Acid

- Structure : Synthesized from 2-bromo-4-fluorobenzoic acid via Cu-catalyzed coupling with aniline .

- Comparison: The phenylamino group introduces hydrogen-bonding capabilities, enabling crystal packing via N–H⋯O interactions, unlike the malonic acid derivative, which relies on O–H⋯O dimerization . The bromine atom in the target compound provides a handle for further functionalization (e.g., palladium-catalyzed cross-coupling), whereas the fluorine atom in this benzoic acid derivative primarily influences electronic properties .

Malonic Acid Dihydrazide Derivatives

- Example: 5,5,11,11-Tetraphenyl-5,6,11,12-tetrahydro-6,12-biiminodibenzo[b,f][1,5]diphosphocinium diperchlorate, synthesized from malonic acid dihydrazide and 2-(diphenylphosphino)benzaldehyde .

- Comparison :

- The use of malonic acid dihydrazide as a precursor highlights the versatility of malonic acid derivatives in forming heterocyclic compounds, a pathway less explored for bromo-fluorobenzyl malonic acids.

- The target compound’s bromine atom could enable analogous reactions with phosphine or amine nucleophiles, but its steric bulk may require optimized conditions .

Key Data Tables

Table 1: Substituent Effects on Physical Properties

Biological Activity

2-(4-Bromo-2-fluorobenzyl)malonic acid is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a malonic acid backbone with a bromo and fluoro substituent on the benzyl group. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances its lipophilicity, potentially increasing membrane permeability and facilitating cellular uptake.

Potential Mechanisms Include:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary of findings from key research articles:

Case Studies

- Cancer Cell Line Study : In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited notable cytotoxicity, suggesting potential as an anticancer agent .

- Enzyme Targeting : A recent investigation focused on the compound's ability to inhibit protein kinases involved in cancer progression. The results indicated that it could effectively disrupt signaling pathways critical for tumor growth .

- Antimicrobial Evaluation : Another study assessed its antimicrobial efficacy against various bacterial strains. The compound showed promising results against Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromo-2-fluorobenzyl)malonic acid?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is:

Benzylation of malonic acid : React malonic acid with 4-bromo-2-fluorobenzyl bromide (or chloride) in the presence of a base (e.g., NaH) to form the benzyl ester intermediate.

Hydrolysis : Acidic or basic hydrolysis of the ester to yield the free malonic acid derivative.

Key parameters include solvent choice (e.g., THF or DMF), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios (1:1.2 for benzyl halide:malonic acid). Characterization via H/C NMR and LC-MS is critical to confirm purity and structure .

Q. What analytical techniques are suitable for characterizing this compound?

- NMR Spectroscopy : H NMR (δ ~3.5 ppm for CH in malonyl group; aromatic protons at δ 6.8–7.5 ppm) and C NMR (carbonyl carbons at ~170 ppm).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular ion peaks (expected m/z: ~293 for [M+H]).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment.

- X-ray crystallography (if crystalline) to resolve stereoelectronic properties .

Q. How does the bromo-fluoro substitution influence solubility and reactivity?

- Solubility : The bromine and fluorine atoms increase hydrophobicity, reducing aqueous solubility. Use polar aprotic solvents (DMSO, DMF) for dissolution.

- Reactivity : The electron-withdrawing fluorine enhances electrophilic aromatic substitution (EAS) reactivity at the ortho position, while bromine acts as a leaving group in cross-coupling reactions.

- Stability : Store at 0–6°C under inert atmosphere to prevent hydrolysis of the malonyl group .

Advanced Research Questions

Q. How can this compound be used to study enzyme inhibition in fatty acid biosynthesis?

Malonic acid derivatives are competitive inhibitors of malonyl-CoA in fatty acid synthase (FAS). Experimental design:

Enzyme Assays : Measure FAS activity in the presence of varying concentrations of this compound using spectrophotometric NADPH oxidation rates.

IC Determination : Fit dose-response curves to calculate inhibition constants.

Structural Analysis : Co-crystallize the compound with FAS to identify binding interactions via X-ray crystallography.

Contradictions in inhibition efficacy may arise from differences in enzyme isoforms or assay conditions .

Q. What methodological challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

- Challenge : Low abundance in biological samples (e.g., plasma) and matrix interference.

- Solution :

- Derivatization : Use 3-nitrophenylhydrazine (3NPH) to enhance LC-MS sensitivity by introducing a UV/fluorescence tag.

- Sample Preparation : Solid-phase extraction (C18 cartridges) to isolate the compound from proteins and lipids.

- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 293 → 175 for quantification) with a limit of detection (LOD) <10 nM .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Use software like AutoDock Vina to simulate binding to FAS or other enzymes. Parameters include:

- Grid Box : Center on the malonyl-binding pocket.

- Scoring Functions : AMBER force fields to evaluate binding energies.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

Validation requires correlation with experimental IC values .

Q. What strategies optimize regioselective functionalization of the benzyl group?

- Directed ortho Metallation (DoM) : Use a lithium base (e.g., LDA) at -78°C to deprotonate the ortho position relative to fluorine, followed by electrophilic quenching (e.g., iodomethane).

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh) catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.